2,2-Difluoro-1-(4-phenoxyphenyl)ethanone
Description
2,2-Difluoro-1-(4-phenoxyphenyl)ethanone is a fluorinated acetophenone derivative characterized by a difluoroethanone core and a 4-phenoxyphenyl substituent. The 4-phenoxy group confers unique electronic and steric properties, influencing reactivity and interactions in biological or catalytic systems.
Properties
IUPAC Name |
2,2-difluoro-1-(4-phenoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-14(16)13(17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRIQOLNFAASGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-phenoxyphenyl)ethanone typically involves the reaction of 4-phenoxybenzaldehyde with difluoromethyl ketone under specific conditions. One common method is the use of a base-catalyzed reaction, where the aldehyde and ketone are combined in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-phenoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted ethanone derivatives.
Scientific Research Applications
2,2-Difluoro-1-(4-phenoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its fluorinated structure may enhance binding affinity and specificity.
Industry: It can be used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(4-phenoxyphenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of fluorine atoms can enhance the compound’s stability and binding affinity, making it a potent inhibitor.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
- 2,2-Difluoro-1-(3-phenoxyphenyl)ethanone (CAS 2228347-29-1): Structural Difference: Phenoxy group at the 3-position versus 4-position. Impact: The para-substitution in the target compound likely enhances electronic delocalization compared to the meta-isomer, affecting solubility and binding affinity in biological systems .
Fluorinated Ethanone Derivatives
- 1-(2,4-Difluorophenyl)ethanone (CAS 364-83-0): Formula: C₈H₆F₂O; MW: 156.13 g/mol. Comparison: Lacks the phenoxy group but shares the difluoroethanone core. Simpler structure may reduce steric hindrance, favoring nucleophilic substitution reactions .
- 2,2-Difluoro-1-(2-methylphenyl)ethanone (CAS 703-42-4): Formula: C₉H₈F₂O.
Boronic Ester and Catalytic Precursors
- 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (CAS 1022154-90-0): Formula: C₁₄H₁₇BF₂O₃; MW: 282.095 g/mol. Comparison: The boronic ester moiety enables Suzuki-Miyaura cross-coupling, a feature absent in the target compound. This highlights its utility in constructing biaryl systems for pharmaceuticals or polymers .
Halogenated and Heterocyclic Analogues
- 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone (CAS 89264-09-5): Formula: C₉H₇ClF₂O.
- SARS-CoV Inhibitors (e.g., 2-(5-bromopyridin-3-yl)-2,2-difluoro-1-(furan-2-yl)ethanone): Comparison: Pyridinyl and furanyl substituents in these inhibitors demonstrate how heterocyclic groups can modulate enzyme inhibition (e.g., 21% inhibition of SARS-CoV protease at 0.1 mM) .
Triazole and Sulfonyl Derivatives
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: Comparison: Incorporates a triazole-thioether linkage and sulfonyl group, enabling hydrogen bonding and π-stacking interactions absent in the target compound. Such features are critical for antibacterial activity .
- 1-(Azepan-1-yl)-2-[4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (Compound 2dam): Comparison: The azepanyl-triazole moiety enhances solubility and bioavailability, achieving a 99% synthetic yield via click chemistry, a contrast to traditional coupling methods .
Comparative Data Table
Key Findings and Implications
Structural Flexibility: Positional isomerism (e.g., 3- vs. 4-phenoxyphenyl) significantly alters electronic properties and biological interactions.
Functional Group Effects :
- Boronic esters (e.g., CAS 1022154-90-0) enable cross-coupling reactions, expanding synthetic utility .
- Halogenation (Cl, Br) enhances electrophilicity and enzyme inhibition .
Synthetic Efficiency : Triazole derivatives achieved near-quantitative yields via optimized methods (e.g., click chemistry), whereas Pd-catalyzed reactions yielded ~79% .
Biological Relevance: Fluorinated ethanones with aromatic substituents show promise as enzyme inhibitors (SARS-CoV, α-glucosidase) .
Biological Activity
2,2-Difluoro-1-(4-phenoxyphenyl)ethanone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoroethanone moiety and a phenoxyphenyl substituent, which may contribute to its interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A difluoro group attached to the ethanone backbone.
- A phenoxy group that may influence the compound's lipophilicity and receptor binding capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoroethanone group can participate in hydrogen bonding and hydrophobic interactions, potentially leading to the modulation of enzymatic activities or receptor signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has notable antimicrobial properties, inhibiting the growth of various bacterial strains.
- Antiproliferative Effects : In vitro assays have demonstrated that this compound can reduce cell viability in cancer cell lines, suggesting potential applications in oncology.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may be relevant for treating conditions like obesity and diabetes.
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various derivatives of phenoxy compounds, this compound was shown to possess significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL, indicating a promising profile for further development as an antimicrobial agent.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| Control (Standard Antibiotic) | Staphylococcus aureus | 10 |
Case Study 2: Antiproliferative Activity
A study on the antiproliferative effects of various compounds on cancer cell lines revealed that this compound exhibited a GI50 value of approximately 20 µM against human breast cancer cells (MCF-7). This suggests that the compound may act as an effective lead for further drug development targeting breast cancer.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MCF-7 | 20 |
| Control (Chemotherapy Agent) | MCF-7 | 5 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenoxy group and the difluoro substituents can significantly impact biological activity. For instance, replacing the phenoxy group with electron-donating or electron-withdrawing groups alters the compound's potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
